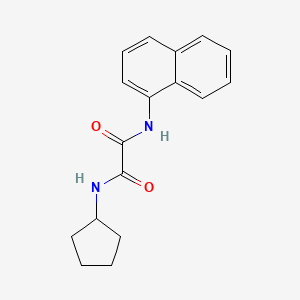![molecular formula C17H19FN2O2S B4775604 N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4775604.png)
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-fluorobenzenesulfonamide
Overview
Description
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-fluorobenzenesulfonamide, also known as PF-06463922, is a novel small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of cytokines. PF-06463922 has shown great potential in treating various autoimmune diseases and inflammatory disorders.
Mechanism of Action
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-fluorobenzenesulfonamide inhibits the activity of TYK2, which is involved in the signaling pathways of cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting TYK2, N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-fluorobenzenesulfonamide prevents the activation of downstream signaling pathways, which leads to the suppression of pro-inflammatory cytokines. This results in the reduction of inflammation and the alleviation of autoimmune and inflammatory disorders.
Biochemical and Physiological Effects:
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-fluorobenzenesulfonamide has been shown to have a selective and potent inhibitory effect on TYK2. It has minimal off-target effects on other JAK family members, which reduces the risk of adverse effects. N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-fluorobenzenesulfonamide also has good oral bioavailability and pharmacokinetic properties, which make it suitable for clinical use. In preclinical studies, N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-fluorobenzenesulfonamide has been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-fluorobenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has good solubility in common solvents, which makes it easy to use in various assays. N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-fluorobenzenesulfonamide also has good selectivity and potency, which makes it a useful tool for studying the role of TYK2 in cytokine signaling pathways.
One limitation of N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-fluorobenzenesulfonamide is that it is not suitable for studying the role of other JAK family members in cytokine signaling pathways. It is also important to note that N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-fluorobenzenesulfonamide may have off-target effects in certain cell types or under certain experimental conditions.
Future Directions
There are several future directions for research on N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-fluorobenzenesulfonamide. One area of interest is the evaluation of its safety and efficacy in clinical trials for treating autoimmune diseases and inflammatory disorders. Another area of research is the development of more potent and selective inhibitors of TYK2. Additionally, further studies are needed to elucidate the role of TYK2 in cytokine signaling pathways and its potential as a therapeutic target for other diseases.
Scientific Research Applications
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases and inflammatory disorders. It has shown promising results in preclinical studies for treating diseases such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis. Clinical trials are currently underway to evaluate the safety and efficacy of N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-fluorobenzenesulfonamide in treating these diseases.
properties
IUPAC Name |
N-[3-(2,3-dihydroindol-1-yl)propyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-15-6-8-16(9-7-15)23(21,22)19-11-3-12-20-13-10-14-4-1-2-5-17(14)20/h1-2,4-9,19H,3,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDXXMKEDSNAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCCNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-fluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorobenzyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B4775530.png)
![2-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4775532.png)
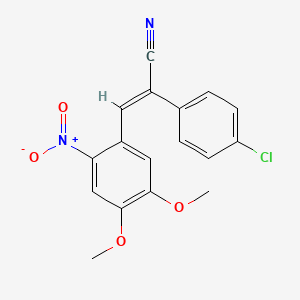

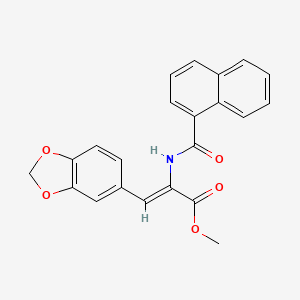
![5-[(2,4-dichlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4775571.png)
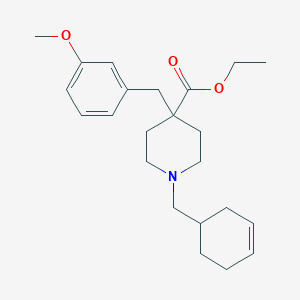
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B4775585.png)
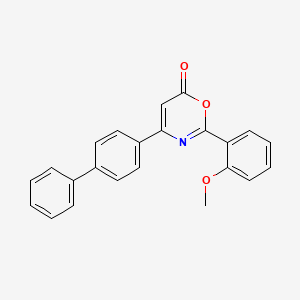
![4-[(4-bromophenyl)sulfonyl]-2-(2-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine](/img/structure/B4775619.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4775635.png)
![N-(1-isopropyl-4-piperidinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4775648.png)
